1-Benzyl-2-nitrobenzene
Description
1-Benzyl-2-nitrobenzene is a nitroaromatic compound featuring a benzyl group (–CH₂C₆H₅) attached to the benzene ring at the ortho position relative to the nitro (–NO₂) group. Its molecular formula is C₁₃H₁₁NO₂, with a molecular weight of 213.23 g/mol (inferred from structural analogs like 1-allyl-2-nitrobenzene (C₉H₉NO₂, 163.18 g/mol) and 1-isopropyl-2-nitrobenzene (C₉H₁₁NO₂, 165.19 g/mol) ). The benzyl substituent introduces steric bulk and electron-donating resonance effects, which influence reactivity and physical properties.
Properties
CAS No. |
41412-10-6 |
|---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
1-benzyl-2-nitrobenzene |
InChI |
InChI=1S/C13H11NO2/c15-14(16)13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
UPKQTNZSDMAYNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-benzylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperatures to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-nitrobenzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or iron with hydrochloric acid.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Reduction: 1-Benzyl-2-aminobenzene.
Substitution: Meta-substituted benzyl derivatives.
Scientific Research Applications
1-Benzyl-2-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-benzyl-2-nitrobenzene primarily involves its nitro group. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps. This process often involves the formation of intermediate species such as nitroso and hydroxylamine derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., –NO₂, –Cl) increase electrophilic substitution resistance, while electron-donating groups (e.g., –CH₃, –CH₂C₆H₅) enhance reactivity at meta/para positions. The benzyl group’s resonance effects may stabilize intermediates in synthetic reactions .
- Solubility: Bulky substituents like benzyl reduce water solubility but enhance solubility in nonpolar solvents. Chloro and bromo derivatives exhibit moderate polarity due to halogen electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
